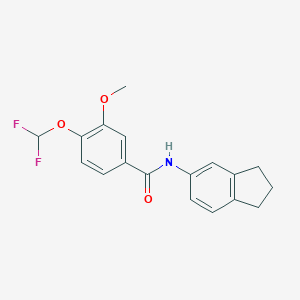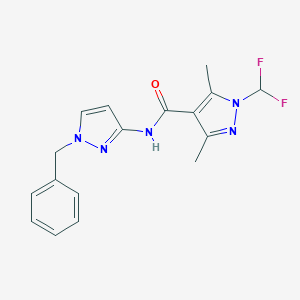![molecular formula C14H14BrN3O3 B279857 ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can alter the expression of genes involved in various cellular processes, such as cell growth and inflammation.
Biochemical and Physiological Effects
ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, it has also been found to inhibit the growth of bacteria and fungi. It has also been found to have neuroprotective effects, with results showing its ability to protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further research could be done to explore its potential as a neuroprotective agent and its effects on bacterial and fungal growth.
合成法
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with ethyl 2-oxo-4-phenylbutyrate to form ethyl 3-[(4-bromoanilino)carbonyl]-4-phenylbutyrate. This compound is then reacted with hydrazine hydrate to form ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.
科学的研究の応用
Ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, with promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with results showing its ability to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C14H14BrN3O3 |
|---|---|
分子量 |
352.18 g/mol |
IUPAC名 |
ethyl 5-[(4-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14BrN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
InChIキー |
WEMAJLFNHGMWMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
正規SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)



![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)